(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride
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Overview
Description
(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride is a chemical compound with the molecular formula C20H22Cl3NO4 and a molecular weight of 446.75 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and two chlorophenoxy groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride typically involves the reaction of (1-Methylpyrrolidin-2-yl)methyl chloride with bis(4-chlorophenoxy)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(±)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride: A racemic mixture of the compound.
Bis(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the compound.
(1-Methylpyrrolidin-2-yl)methyl chloride: Another precursor used in the synthesis.
Uniqueness
(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the pyrrolidine ring and chlorophenoxy groups also contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
35556-22-0 |
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Molecular Formula |
C20H22Cl3NO4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C20H21Cl2NO4.ClH/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18;/h4-11,16,20H,2-3,12-13H2,1H3;1H |
InChI Key |
YGENWOBCNLXMJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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